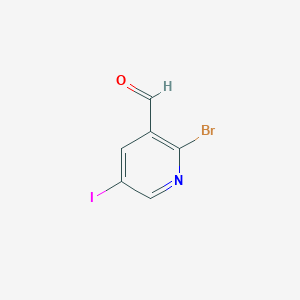

2-Bromo-5-iodonicotinaldehyde

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research. rsc.orgnih.govnih.govresearchgate.netrsc.org Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a privileged scaffold in medicinal chemistry. nih.govnih.govrsc.org Pyridine derivatives are found in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govrsc.org They are integral components of numerous FDA-approved drugs, highlighting their clinical relevance. rsc.orgnih.govresearchgate.netrsc.orgrsc.org The versatility of the pyridine core allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity and physicochemical properties. nih.govnih.gov

Strategic Importance of Polyhalogenated Heterocycles as Versatile Synthetic Intermediates

Polyhalogenated heterocycles, which are heterocyclic compounds bearing multiple halogen atoms, are of immense strategic importance in organic synthesis. The presence of different halogens on the same heterocyclic core, such as in 2-Bromo-5-iodonicotinaldehyde, provides a powerful tool for selective and sequential chemical transformations. This is due to the differential reactivity of the carbon-halogen bonds. For instance, the carbon-iodine bond is generally more reactive in cross-coupling reactions than the carbon-bromine bond. This allows chemists to perform a reaction at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different transformation. This "orthogonality" in reactivity is a key advantage in the construction of complex molecules, as it allows for a stepwise and controlled assembly process.

The use of bromo-organic compounds in organic synthesis is a well-established and important transformation. nih.govsci-hub.se Bromination reactions are crucial for creating versatile intermediates. sunankalijaga.org These halogenated intermediates, particularly those containing bromine and iodine, are valuable for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. guidechem.com

Overview of this compound as a Multifunctional Building Block in Chemical Synthesis

This compound is a prime example of a multifunctional building block in chemical synthesis. researchgate.net Its structure combines the key features of a pyridine ring, an aldehyde group, and two different halogen substituents (bromine and iodine), each offering distinct opportunities for chemical modification. The aldehyde group can undergo a wide range of reactions, such as oxidation, reduction, and condensation, to introduce further complexity. The bromine and iodine atoms, as previously mentioned, serve as handles for selective cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at specific positions on the pyridine ring.

The strategic placement of the bromine at the 2-position and the iodine at the 5-position of the nicotinaldehyde scaffold provides a high degree of control over the synthetic outcome. This makes this compound a highly sought-after intermediate for the synthesis of complex, highly substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Contextualization within Current Trends in Heterocyclic Chemistry

The use of this compound aligns with several current trends in heterocyclic chemistry. There is a growing emphasis on the development of efficient and selective methods for the synthesis of complex heterocyclic compounds. slideshare.netyoutube.com The demand for novel drug candidates and functional materials is driving the exploration of new and versatile building blocks. nih.gov Polyfunctionalized heterocycles like this compound are at the forefront of this trend, as they provide rapid access to a wide range of molecular diversity.

Furthermore, the development of new catalytic methods, particularly in the area of cross-coupling reactions, has greatly expanded the utility of halogenated heterocycles. The ability to perform these reactions under mild conditions and with high functional group tolerance has made compounds like this compound even more valuable to the synthetic chemist. The ongoing research in this area continues to unlock new possibilities for the application of this versatile building block in the creation of innovative chemical structures.

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrINO |

|---|---|

Molecular Weight |

311.90 g/mol |

IUPAC Name |

2-bromo-5-iodopyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H3BrINO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H |

InChI Key |

YOVGQSSQKNYHMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Br)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Iodonicotinaldehyde

Retrosynthetic Analysis and Strategic Disconnections for 2-Bromo-5-iodonicotinaldehyde Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the primary disconnections involve the carbon-halogen and carbon-aldehyde bonds.

A logical retrosynthetic approach would involve the disconnection of the aldehyde group first, through a functional group interconversion (FGI), to a more stable precursor like a hydroxymethyl or a cyano group. This is because direct formylation of a dihalogenated pyridine (B92270) can be challenging. The bromo and iodo groups can then be disconnected to reveal a simpler pyridine core.

Key retrosynthetic disconnections include:

C-CHO bond: This disconnection leads back to a 2-bromo-5-iodopyridine (B107189) derivative that can be formylated.

C-I and C-Br bonds: These disconnections suggest starting from a simpler nicotinic acid or pyridine precursor and introducing the halogens regioselectively.

A common strategy in the synthesis of polysubstituted pyridines is to start with a pre-functionalized pyridine ring and then build up the desired substitution pattern. nih.gov In the case of this compound, a plausible precursor is 2,5-dihalogenated pyridine. For instance, one could start with 2,5-dibromopyridine (B19318) and selectively replace one of the bromine atoms with iodine. guidechem.com

Development of Novel Synthetic Pathways to this compound

The development of novel synthetic pathways is crucial for improving efficiency, yield, and functional group tolerance.

Regioselective Halogenation Strategies on Nicotinic Precursors

The precise placement of halogen atoms on the pyridine ring is a critical step. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the regioselectivity of electrophilic halogenation.

Starting from Nicotinic Acid Derivatives: Nicotinic acid and its derivatives can be halogenated, but the directing effects of the carboxyl group and the ring nitrogen must be carefully considered. chemistryjournal.net Direct halogenation often leads to a mixture of products. Therefore, multi-step sequences are typically required to achieve the desired 2-bromo-5-iodo substitution pattern. A method for synthesizing 5-halogenated nicotinic acid involves using a solid halogenating agent in an aprotic solvent. google.com

Halogen Dance Reactions: In some cases, halogen dance reactions can be employed to rearrange the position of halogens on the pyridine ring under the influence of a strong base. However, these reactions can be complex and may not be suitable for large-scale synthesis.

Directed Ortho-Metalation: This powerful technique involves the use of a directing group to deprotonate a specific position on the pyridine ring, followed by quenching with an electrophilic halogen source. This allows for highly regioselective halogenation.

Introduction of the Formyl Group onto the Pyridine Core via Selective Functionalization

Once the dihalogenated pyridine scaffold is in place, the next crucial step is the introduction of the formyl group at the 3-position.

Metal-Halogen Exchange followed by Formylation: A common and effective method is to perform a selective metal-halogen exchange at one of the halogenated positions, typically the more reactive one (iodine), using an organolithium or Grignard reagent at low temperatures. The resulting organometallic intermediate is then quenched with a formylating agent like N,N-dimethylformamide (DMF). google.com A preparation method for 2-bromo-5-formylpyridine involves a Grignard reaction of 2,5-dibromopyridine followed by the addition of DMF. google.com

Oxidation of a Methyl Group: If a precursor with a methyl group at the 3-position is available (e.g., 2-bromo-5-iodo-3-methylpyridine), it can be oxidized to the aldehyde using various oxidizing agents such as selenium dioxide (SeO2) or manganese dioxide (MnO2).

Reduction of a Carboxylic Acid or its Derivative: A carboxylic acid or ester at the 3-position can be reduced to the corresponding aldehyde. This often requires careful selection of the reducing agent to avoid over-reduction to the alcohol.

Orthogonal Functional Group Introduction and Interconversion for Halogenated Nicotinaldehydes

The presence of two different halogen atoms (bromine and iodine) and an aldehyde group offers the opportunity for orthogonal chemical transformations. This means that each functional group can be reacted selectively without affecting the others. researchgate.net

Suzuki and other Cross-Coupling Reactions: The iodine atom is generally more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. This allows for the selective introduction of a substituent at the 5-position while leaving the bromine at the 2-position intact for subsequent transformations. guidechem.com

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position, being ortho to the electron-withdrawing nitrogen atom, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at this position.

Aldehyde Chemistry: The formyl group can undergo a wide range of classical aldehyde reactions, such as Wittig reactions, reductive aminations, and condensations, to further elaborate the molecule.

Optimization of Reaction Conditions and Yields in this compound Preparation

The optimization of reaction conditions is a critical aspect of developing a practical and efficient synthesis. semanticscholar.org This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the product. researchgate.net

| Parameter | Condition | Effect on Yield/Purity |

| Temperature | Low temperatures (e.g., -78 °C) are often crucial for metal-halogen exchange reactions to prevent side reactions and ensure regioselectivity. guidechem.com | Higher temperatures can lead to the formation of byproducts. |

| Solvent | Aprotic and anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used for organometallic reactions. | The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. |

| Reagents | The stoichiometry of reagents, especially organolithium or Grignard reagents, must be carefully controlled to ensure selective reaction at the desired position. | Excess reagent can lead to multiple halogen exchanges or other side reactions. |

| Catalyst | For cross-coupling reactions, the choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. | Different catalyst systems may be required for different substrates and coupling partners. |

A key consideration in the synthesis of 2-bromo-5-iodopyridine, a potential precursor, from 2,5-dibromopyridine is the use of n-butyllithium at a strictly controlled low temperature to achieve regioselective lithiation followed by iodination. guidechem.com

Considerations for Scalable Synthesis of this compound for Research Applications

Scaling up a synthesis from the laboratory bench to a larger scale for research or commercial purposes presents a unique set of challenges.

Reagent Cost and Availability: The cost and availability of starting materials and reagents become more significant at a larger scale.

Safety: The safety of the process is paramount. Reactions that are manageable on a small scale may pose significant hazards when scaled up. For example, the use of pyrophoric reagents like n-butyllithium requires stringent safety protocols.

Reaction Exotherms: Many reactions are exothermic, and the heat generated must be effectively managed to prevent runaway reactions.

Work-up and Purification: The work-up and purification procedures must be efficient and scalable. Chromatography, which is often used for purification in the lab, may not be practical for large-scale synthesis. Crystallization or distillation are often preferred methods.

Process Robustness: The synthesis should be robust and reproducible, meaning it should consistently deliver the desired product in high yield and purity even with slight variations in reaction conditions.

The development of a scalable synthesis for this compound is essential for its widespread use as a building block in drug discovery and materials science. This requires a thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and a focus on process safety and efficiency.

Chemical Reactivity and Transformation Studies of 2 Bromo 5 Iodonicotinaldehyde

Reactivity Profiles of the Aldehyde Functionality in 2-Bromo-5-iodonicotinaldehyde

The aldehyde group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the halogen substituents.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction allows for the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The scope of nucleophiles that can be employed is broad, including organometallic reagents like Grignard reagents and organolithium compounds, as well as cyanide ions. These reactions serve as a powerful tool for carbon-carbon bond formation, enabling the extension of the carbon skeleton at the 3-position of the pyridine ring.

Condensation and Imine Formation with Amines

The aldehyde functionality readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. This transformation is typically acid-catalyzed and proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The resulting imines are themselves versatile intermediates, capable of being reduced to secondary amines or participating in further cycloaddition reactions. The formation of imines from this compound provides a pathway to introduce nitrogen-containing substituents, a common motif in biologically active compounds. For instance, the reaction with benzylamine (B48309) can yield the corresponding N-benzyl-substituted imine. nih.gov

Selective Oxidation and Reduction Transformations of the Aldehyde Group

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the bromo and iodo substituents. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The resulting 2-bromo-5-iodonicotinic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Conversely, selective reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones over other functional groups. Lithium aluminum hydride (LiAlH4) can also be used, although it is a more powerful reducing agent. The resulting (2-bromo-5-iodopyridin-3-yl)methanol can serve as a precursor for further functionalization, such as etherification or esterification.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) with this compound

Olefination reactions provide a powerful means to convert the carbonyl group of this compound into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for achieving this transformation.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.orgchemeurope.com This reaction typically proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org A key advantage of the Wittig reaction is the defined placement of the double bond. libretexts.org The stereochemical outcome, whether the E or Z alkene is formed, depends on the nature of the ylide. organic-chemistry.org Non-stabilized ylides generally lead to the Z-alkene, while stabilized ylides favor the formation of the E-alkene. chemeurope.comorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com This reaction is known for its high stereoselectivity, typically producing the E-alkene with high preference. wikipedia.orgalfa-chemistry.comnrochemistry.com The HWE reaction begins with the deprotonation of a phosphonate to generate a more nucleophilic carbanion, which then adds to the aldehyde. wikipedia.org The resulting intermediate eliminates a dialkyl phosphate (B84403) to form the alkene. wikipedia.org An advantage of the HWE reaction is that the phosphate byproduct is water-soluble and easily removed. alfa-chemistry.com The Still-Gennari modification of the HWE reaction allows for the selective synthesis of Z-alkenes. nrochemistry.comyoutube.com

| Reaction | Reagent | Typical Product | Key Features |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Alkene | Forms C=C bond; stereoselectivity depends on ylide stability. masterorganicchemistry.comlibretexts.orgchemeurope.comorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene (typically) | High (E)-selectivity; water-soluble byproduct. wikipedia.orgalfa-chemistry.comnrochemistry.com |

| Still-Gennari Modification | Phosphonate with electron-withdrawing groups | (Z)-Alkene | High (Z)-selectivity. nrochemistry.comyoutube.com |

Differential Reactivity of Halogen Substituents on the this compound Pyridine Ring

The presence of two different halogen atoms on the pyridine ring of this compound offers the potential for selective functionalization through cross-coupling reactions. The difference in the carbon-halogen bond strengths and the inherent electronic properties of the pyridine ring dictate the reactivity of the bromine and iodine substituents.

Comparative Analysis of Bromine and Iodine Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst. This differential reactivity allows for the selective functionalization of the iodine at the 5-position while leaving the bromine at the 2-position intact.

This selectivity has been demonstrated in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, reacting this compound with an arylboronic acid in the presence of a suitable palladium catalyst and base would be expected to yield the 5-aryl-2-bromonicotinaldehyde as the major product. This principle of selective reactivity is a powerful strategy in the synthesis of complex, multi-substituted pyridine derivatives. rsc.orgconsensus.appnih.gov The choice of catalyst, ligands, and reaction conditions can further fine-tune the selectivity of these transformations. researchgate.net For instance, in related dihalopyridine systems, C2-selective coupling has been achieved using specific catalyst systems. nih.gov

| Halogen Position | Relative Reactivity in Cross-Coupling | Rationale |

| 5-Iodo | Higher | Weaker C-I bond, more facile oxidative addition. |

| 2-Bromo | Lower | Stronger C-Br bond. |

This selective reactivity enables a stepwise functionalization approach, where the iodo group can be replaced first, followed by a subsequent cross-coupling reaction at the bromo position with a different coupling partner. This methodology provides a versatile route to a wide array of 3,5-disubstituted pyridine derivatives with precise control over the substitution pattern.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions of this compound

The presence of two different halogen atoms at the 2- and 5-positions of the pyridine ring, along with an aldehyde functional group, makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization, a key aspect in the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. scirp.org In the case of this compound, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 5-position. This is because the bond dissociation energy of the C-I bond is lower than that of the C-Br bond, making it more susceptible to oxidative addition to the Pd(0) catalyst, which is the initial step in the catalytic cycle. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the reactivity of similar dihalogenated pyridines provides a strong basis for predicting its behavior. For instance, the chemoselective Suzuki-Miyaura cross-coupling of 5-bromo-2-tosyloxynicotinaldehyde has been successfully demonstrated, highlighting the feasibility of selective reactions on the nicotinaldehyde scaffold. nih.gov It is expected that the reaction of this compound with an arylboronic acid would proceed selectively at the 5-position under appropriate conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromo-2-tosyloxynicotinaldehyde | Phenylboronic acid | Pd(dba)₂ / P(t-Bu)₃ | K₂CO₃ | THF/H₂O | 40 | 85 | nih.gov |

| 2-Iodocycloenone | Arylboronic acid | 10% Pd/C | K₂CO₃ | DME/H₂O | 25 | up to 95 | nih.gov |

| 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂ | K₃PO₄ | Isopropanol/H₂O | 80 | up to 98 | researchgate.net |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl)boronic ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 65-100 | 5-89 | claremont.edu |

This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a widely used method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base such as an amine. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction of this compound is expected to proceed with high regioselectivity at the more reactive C-I bond.

The catalytic cycle of the Sonogashira coupling is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the aryl halide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium complex. Subsequent reductive elimination yields the alkynylated product and regenerates the palladium catalyst. nih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes have shown excellent yields of the corresponding 2-amino-3-alkynylpyridines, demonstrating the utility of this reaction for the functionalization of bromopyridines. scirp.org It is anticipated that this compound would react selectively with a terminal alkyne at the 5-position to afford 2-bromo-5-(alkynyl)nicotinaldehyde.

Table 2: Representative Conditions for Sonogashira Coupling of Halogenated Pyridines

| Aryl Halide | Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 96 | scirp.org |

| Aryl iodide | Terminal alkyne | Pd(II)@MOF | Et₃N | Toluene | 100 | up to 98 | researchgate.net |

| Aryl bromide/iodide | Terminal alkyne | NiCl₂(dppp) | K₂CO₃ | Dioxane | 80 | up to 99 | nih.gov |

This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or pseudohalide and an amine. nih.gov This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com

For this compound, the Buchwald-Hartwig amination would be expected to occur selectively at the 5-position due to the higher reactivity of the C-I bond. This would allow for the introduction of a wide variety of primary and secondary amines at this position. Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines have been developed, indicating the applicability of this reaction to the pyridine core. amazonaws.comresearchgate.net

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 93 | amazonaws.com |

| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110-120 | up to 95 | nih.gov |

| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55-98 | researchgate.net |

This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes.

Stille Coupling and Other Transition-Metal-Catalyzed Coupling Reactions

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide range of functional groups. nrochemistry.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com As with the previously discussed couplings, the reaction of this compound with an organostannane would be expected to show high selectivity for the C-I bond.

While the toxicity of organotin compounds is a drawback, protocols for Stille couplings that are catalytic in tin have been developed to mitigate this issue. msu.edumsu.edu

Metal-Halogen Exchange Reactions and Subsequent Quenching Strategies

Metal-halogen exchange is a powerful tool for the transformation of aryl halides into organometallic reagents, which can then be reacted with a variety of electrophiles. This reaction typically involves the treatment of an aryl halide with an organolithium or organomagnesium reagent at low temperatures. In the case of this compound, the greater propensity of the C-I bond to undergo exchange allows for regioselective formation of a lithiated or magnesiated intermediate at the 5-position.

The rate of metal-halogen exchange generally follows the trend I > Br > Cl. tcnj.edu This selectivity allows for the formation of 5-lithio-2-bromonicotinaldehyde from this compound upon treatment with an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C to -100 °C). The presence of the aldehyde group requires careful control of the reaction conditions to avoid nucleophilic attack by the organolithium reagent on the carbonyl group.

Once the organometallic intermediate is formed, it can be quenched with a wide range of electrophiles to introduce various functional groups at the 5-position. Examples of quenching electrophiles include:

Proton sources (e.g., H₂O, alcohols): to replace the iodine with a hydrogen atom.

Alkyl halides (e.g., CH₃I): for alkylation.

Aldehydes and ketones (e.g., benzaldehyde): to form secondary or tertiary alcohols.

Carbon dioxide (CO₂): to introduce a carboxylic acid group.

Disulfides: to form thioethers.

Studies on bromoaryl-substituted β-lactams have demonstrated the feasibility of performing halogen-metal exchange at low temperatures in the presence of an electrophilic functional group, followed by quenching with various electrophiles. This provides a strong precedent for the successful application of this methodology to this compound.

Chemo- and Regioselectivity in Multi-functional Transformations of this compound

The presence of three distinct reactive sites—the C-I bond, the C-Br bond, and the aldehyde group—in this compound gives rise to important considerations of chemo- and regioselectivity in its transformations.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions:

As discussed in section 3.2.2, palladium-catalyzed cross-coupling reactions exhibit high regioselectivity for the C-I bond over the C-Br bond. This is a well-established trend based on the relative bond dissociation energies (C-I < C-Br) and the rates of oxidative addition to Pd(0). This predictable selectivity allows for a stepwise functionalization strategy. First, a coupling reaction can be performed at the 5-position (iodine). The resulting 5-substituted-2-bromonicotinaldehyde can then undergo a second, different coupling reaction at the 2-position (bromine), providing access to a wide array of polysubstituted pyridine derivatives. This stepwise approach is a powerful tool for the convergent synthesis of complex molecules.

Chemoselectivity involving the Aldehyde Group:

The aldehyde group is an electrophilic center and can potentially react with nucleophilic reagents used in or generated during certain transformations.

In Palladium-Catalyzed Couplings: The reaction conditions for many palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira, Stille) are generally compatible with the aldehyde group. The organometallic reagents used in these reactions are typically not reactive enough to attack the aldehyde under the reaction conditions, especially when the reaction is carried out under neutral or basic conditions.

In Metal-Halogen Exchange Reactions: The use of highly reactive organolithium or Grignard reagents for metal-halogen exchange poses a significant challenge to the chemoselectivity with respect to the aldehyde group. At the low temperatures required for selective metal-halogen exchange, the rate of nucleophilic addition to the aldehyde can be minimized. However, careful optimization of the reaction temperature, time, and the nature of the organometallic reagent is crucial to prevent the formation of undesired byproducts. A common strategy to circumvent this issue is the protection of the aldehyde group as an acetal (B89532) prior to the metal-halogen exchange reaction. The acetal is stable to the organometallic reagents and can be easily deprotected after the desired transformation at the halogenated position.

The development of regioselective halogenation methods for heterocyclic compounds, such as the use of hypervalent iodine(III) reagents, further underscores the importance of controlling selectivity in the synthesis of functionalized building blocks like this compound. nih.gov

Synthesis and Exploration of Derivatives and Analogues of 2 Bromo 5 Iodonicotinaldehyde

Design Principles for Complex Nicotinaldehyde Analogues

The design of complex analogues derived from 2-Bromo-5-iodonicotinaldehyde is fundamentally guided by the distinct reactivity of its three functional groups: the aldehyde, the bromo substituent at the 2-position, and the iodo substituent at the 5-position. The differential reactivity of the carbon-bromine and carbon-iodine bonds is a cornerstone of this design process. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective functionalization at the 5-position while leaving the 2-position available for subsequent transformations.

Strategic design principles often involve a stepwise approach:

Initial functionalization at the 5-position: Leveraging the higher reactivity of the iodo group, initial modifications are typically directed to this position. Sonogashira and Suzuki-Miyaura cross-coupling reactions are commonly employed to introduce a wide variety of aryl, heteroaryl, or alkynyl groups. nrochemistry.comwikipedia.orgillinois.edu

Subsequent modification at the 2-position: Following the derivatization at the 5-position, the less reactive bromo group can be targeted for a second cross-coupling reaction, allowing for the introduction of a different substituent. This sequential approach enables the construction of unsymmetrically substituted 2,5-dipyridyl systems.

Elaboration of the aldehyde group: The aldehyde functionality serves as a versatile handle for a plethora of chemical transformations. It can be readily converted into other functional groups such as alcohols, amines, carboxylic acids, or used in condensation reactions to form imines, enamines, and various heterocyclic rings.

This hierarchical reactivity provides a powerful tool for the systematic construction of complex molecules with precisely controlled substitution patterns, enabling the exploration of structure-activity relationships in drug discovery or the fine-tuning of material properties.

Construction of Diverse Heterocyclic Systems Utilizing this compound as a Scaffold

The inherent functionalities of this compound make it an exceptional starting material for the synthesis of a wide array of fused and decorated heterocyclic systems. The aldehyde group, in particular, is a key reactive site for cyclization reactions.

Table 1: Examples of Heterocyclic Systems Derived from Aldehyde Precursors

| Precursor Functional Group | Reagents and Conditions | Resulting Heterocycle |

| Aldehyde | Amine (e.g., benzylamine) | Imine |

| Aldehyde | Hydrazides | Hydrazones, leading to 1,2,4-triazoles |

| Aldehyde | Active methylene (B1212753) compounds (e.g., malononitrile) | Pyridines, pyrimidines |

| Aldehyde | 2-Aminobenzenethiol | 1,5-Benzothiazepines |

For instance, condensation of the aldehyde with primary amines can furnish imines, which can be further cyclized or functionalized. nih.gov Reaction with hydrazides can lead to the formation of hydrazones, which are precursors to various nitrogen-containing heterocycles like pyrazoles and triazoles. thieme-connect.de Furthermore, the aldehyde can participate in multicomponent reactions, such as the Gewald reaction with an active methylene nitrile and sulfur, to construct substituted thiophenes.

The bromo and iodo substituents also play a crucial role in the construction of annulated systems. Intramolecular cross-coupling reactions, following initial functionalization of the aldehyde, can lead to the formation of fused ring systems. For example, if a substituent introduced at the aldehyde has a suitably positioned halide or boronic acid, an intramolecular Suzuki or Sonogashira coupling can be initiated to form a new ring fused to the pyridine (B92270) core.

Methodologies for Library Synthesis of this compound Derivatives

The amenability of this compound to sequential and regioselective functionalization makes it an ideal scaffold for the construction of chemical libraries for high-throughput screening. Automated synthesis platforms can be employed to systematically vary the substituents at the 2- and 5-positions, as well as to elaborate the aldehyde group. chemrxiv.org

A common strategy for library synthesis involves a divergent approach:

Core Synthesis: A large batch of a common intermediate is synthesized, for example, by selectively coupling a building block at the 5-position of this compound.

Parallel Functionalization: This common intermediate is then distributed into a multi-well plate format, where it is reacted with a diverse set of reagents in parallel. For instance, a library of boronic acids can be used to introduce a wide range of substituents at the 2-position via Suzuki coupling. researchgate.net

Aldehyde Derivatization: In a subsequent step, the aldehyde functionality of each member of the library can be reacted with another set of diverse building blocks, such as a library of amines or hydrazines, to generate a large and structurally diverse collection of final compounds.

This modular approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, versatile starting material, facilitating the exploration of vast chemical space in the search for new bioactive molecules or materials with desired properties. chemrxiv.org

Table 2: Representative Library Synthesis Scheme

| Step | Reaction | Position | Reagent Library |

| 1 | Sonogashira Coupling | 5-iodo | Terminal Alkynes |

| 2 | Suzuki-Miyaura Coupling | 2-bromo | Aryl/Heteroaryl Boronic Acids |

| 3 | Reductive Amination | 3-aldehyde | Primary/Secondary Amines |

Post-Synthetic Functionalization of the Pyridine Core and Side Chains

Post-synthetic modification (PSM) refers to the chemical transformation of a molecule after its initial assembly. acs.org This strategy is particularly valuable for introducing functional groups that might not be compatible with the initial reaction conditions used to construct the core scaffold.

For derivatives of this compound, PSM can be applied to both the pyridine ring itself and the side chains that have been introduced. While direct C-H functionalization of the pyridine ring is challenging due to its electron-deficient nature, certain methods have been developed. thieme-connect.de However, a more common approach is to functionalize the substituents that have been installed.

For example, if a terminal alkyne was introduced at the 5-position via a Sonogashira coupling, the terminal alkyne can undergo a variety of subsequent reactions, such as click chemistry (cycloaddition with azides), further coupling reactions, or hydration to form a ketone. nrochemistry.com Similarly, functional groups on aryl rings introduced via Suzuki coupling, such as nitro groups or esters, can be readily transformed into amines or carboxylic acids, respectively, providing further points for diversification.

The aldehyde group, or its derivatives, can also be subject to PSM. For instance, an imine formed from the aldehyde can be reduced to a secondary amine, which can then be further alkylated or acylated. This multi-stage functionalization approach allows for the creation of highly complex and diverse molecules from a relatively simple starting material. rsc.org

Theoretical and Computational Chemistry of 2 Bromo 5 Iodonicotinaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction of 2-Bromo-5-iodonicotinaldehyde

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the reactivity of this compound. By calculating the electron density, DFT methods can elucidate various properties of the molecule. For instance, the distribution of electron density highlights the electronegative character of the nitrogen, oxygen, bromine, and iodine atoms, which in turn influences the molecule's reactivity.

The calculated Mulliken atomic charges provide a quantitative measure of the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. In this compound, the carbonyl carbon is expected to have a significant positive charge, making it a primary site for nucleophilic addition reactions. Conversely, the oxygen and nitrogen atoms, with their negative charges, are potential sites for electrophilic interaction.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer further insights into the molecule's stability and reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher chemical hardness suggests greater stability, while the electrophilicity index quantifies the ability of the molecule to accept electrons.

Table 1: Calculated DFT Data for a Representative Halogenated Nicotinaldehyde

| Parameter | Value |

| Total Energy (Hartree) | -2750.45 |

| Dipole Moment (Debye) | 2.85 |

| Mulliken Charge on C(aldehyde) | +0.35 e |

| Mulliken Charge on O | -0.42 e |

| Mulliken Charge on N | -0.38 e |

| Chemical Hardness (η) (eV) | 3.2 |

| Electronegativity (χ) (eV) | 4.5 |

| Electrophilicity Index (ω) (eV) | 3.16 |

Note: The data presented is for a representative molecule and may vary for this compound.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction mechanisms. For example, the mechanism of a nucleophilic substitution reaction at the bromine or iodine position can be thoroughly investigated.

By modeling the reaction pathway, researchers can determine whether a reaction proceeds through a concerted mechanism or via a multi-step process involving intermediates. The geometry of the transition state provides crucial information about the structural changes that occur during the reaction. For this compound, computational studies can predict the feasibility of various synthetic transformations and help in optimizing reaction conditions.

Conformational Analysis and Tautomerism in Nicotinaldehyde Derivatives

The conformational landscape of this compound is primarily determined by the orientation of the aldehyde group relative to the pyridine (B92270) ring. Computational methods can be used to calculate the rotational energy barrier of the C-C bond connecting the aldehyde group to the ring. This analysis helps in identifying the most stable conformer, which is typically the one where steric hindrance is minimized. For nicotinaldehyde derivatives, a planar conformation is generally the most stable.

Tautomerism is another important aspect to consider for this class of compounds. Although keto-enol tautomerism is less common for the aldehyde group itself, the pyridine ring can exhibit other forms of tautomerism under certain conditions, such as protonation of the nitrogen atom. Computational studies can predict the relative energies of different tautomers, thereby determining their equilibrium populations.

Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential Mapping

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron transfer processes. For this compound, the HOMO is expected to be localized primarily on the iodine and bromine atoms and the pyridine ring, while the LUMO is likely centered on the aldehyde group and the pyridine ring.

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, such as the vicinity of the nitrogen and oxygen atoms. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack, with the hydrogen of the aldehyde group and the area around the halogen atoms being likely candidates.

Table 2: Frontier Molecular Orbital Data for a Representative Halogenated Nicotinaldehyde

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.7 |

Note: The data presented is for a representative molecule and may vary for this compound.

Theoretical Basis for Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, theoretical and computational chemistry provides the foundation for developing robust QSAR models.

Various molecular descriptors, which are numerical representations of the chemical information of a molecule, can be calculated using computational methods. These descriptors can be categorized into several types:

Electronic Descriptors: Derived from DFT calculations, these include atomic charges, dipole moment, and HOMO-LUMO energies.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule.

By correlating these descriptors with the observed biological activity of a series of this compound derivatives, a QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. The theoretical basis for these studies lies in the assumption that the biological activity of a compound is a function of its physicochemical properties, which can be accurately modeled using computational chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Iodonicotinaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

One-dimensional NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-5-iodonicotinaldehyde is expected to show three distinct signals corresponding to the three different protons on the molecule: one aldehyde proton and two aromatic protons on the pyridine (B92270) ring.

Aldehyde Proton (-CHO): This proton would appear as a singlet in the highly deshielded region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong electron-withdrawing effect of the adjacent oxygen atom.

Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are in different chemical environments and would therefore produce separate signals. Their exact chemical shifts are influenced by the surrounding bromo, iodo, and aldehyde substituents. Both would appear as doublets due to coupling with each other.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet (s) |

| H-4 | 8.0 - 8.5 | Doublet (d) |

| H-6 | 8.5 - 9.0 | Doublet (d) |

Note: This table represents expected values based on chemical principles. Actual experimental data is not publicly available.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as they are all in chemically non-equivalent environments.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and would appear at the downfield end of the spectrum, typically in the 185-195 ppm range.

Aromatic Carbons: The five carbons of the pyridine ring would have distinct chemical shifts. The carbons bonded to the electronegative bromine and iodine atoms (C-2 and C-5) would be significantly affected.

Expected ¹³C NMR Resonances

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 185 - 195 |

| C-2 (C-Br) | 140 - 150 |

| C-3 (C-CHO) | 135 - 145 |

| C-4 | 145 - 155 |

| C-5 (C-I) | 90 - 100 |

| C-6 | 150 - 160 |

Note: This table represents expected values based on chemical principles. Actual experimental data is not publicly available.

While specific experimental 2D NMR data for this compound is not available, these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the two aromatic protons (H-4 and H-6), showing a cross-peak that confirms they are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between H-4 and C-4, H-6 and C-6, and the aldehyde proton and the aldehyde carbon, confirming their direct attachments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This would be vital for piecing together the substituted pyridine ring. For example, correlations would be expected from the aldehyde proton to C-3 and C-4, and from H-6 to C-2, C-4, and C-5, confirming the positions of the substituents relative to the protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close in space, regardless of whether they are bonded. For this planar molecule, it would show a correlation between the aldehyde proton and H-4, confirming the orientation of the aldehyde group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show several characteristic absorption bands. The most prominent would be a strong C=O stretch for the aldehyde group around 1700-1730 cm⁻¹. Other expected peaks would include C-H stretching for the aromatic and aldehyde protons (around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively), and C=C/C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region. C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | 2700 - 2900 | Medium-Weak |

| C=O Stretch (Aldehyde) | 1700 - 1730 | Strong |

| C=C / C=N Aromatic Ring Stretches | 1400 - 1600 | Medium-Strong |

Note: This table represents expected values based on chemical principles. Actual experimental data is not publicly available.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues from its fragmentation pattern.

For this compound (C₆H₃BrINO), the precise molecular weight can be calculated. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic M+2 isotope pattern for the molecular ion and any bromine-containing fragments.

The fragmentation in the mass spectrometer would likely involve the loss of the aldehyde group (-CHO), a bromine radical (•Br), or an iodine radical (•I), leading to predictable fragment ions.

Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 311 (for ⁷⁹Br) |

| [M+2]⁺ | Molecular Ion Isotope | 313 (for ⁸¹Br) |

| [M-CHO]⁺ | Loss of formyl group | 282 / 284 |

| [M-Br]⁺ | Loss of bromine | 232 |

| [M-I]⁺ | Loss of iodine | 184 / 186 |

Note: This table represents expected values based on chemical principles. Actual experimental data is not publicly available.

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique would confirm the substitution pattern on the pyridine ring, the planarity of the molecule, and all bond lengths and angles.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available. If a suitable crystal were grown, this method would provide unequivocal proof of its structure.

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Chiroptical Spectroscopy if applicable)

UV-Vis Spectroscopy: Due to the conjugated π-system of the substituted pyridine ring and the carbonyl group, this compound is expected to absorb ultraviolet (UV) light. The UV-Vis spectrum would likely show absorptions corresponding to π→π* and n→π* electronic transitions.

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) are used for chiral molecules. Since this compound is an achiral molecule, chiroptical spectroscopy is not applicable.

Applications of 2 Bromo 5 Iodonicotinaldehyde in Advanced Organic Synthesis

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

The trifunctional nature of 2-Bromo-5-iodonicotinaldehyde allows it to serve as a central scaffold upon which molecular complexity can be systematically built. The differential reactivity of the carbon-bromine and carbon-iodine bonds is a cornerstone of its utility. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the carbon-bromine bond. This chemoselectivity enables the sequential introduction of different substituents at the 5- and 2-positions of the pyridine (B92270) ring.

For instance, a typical synthetic sequence might involve a Suzuki coupling at the 5-position, leveraging the higher reactivity of the iodo group. The resulting 2-bromo-5-aryl-nicotinaldehyde can then undergo a second cross-coupling reaction at the 2-position, introducing a different aryl, alkyl, or alkynyl group. The aldehyde functional group can be further manipulated at various stages of the synthesis, participating in reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to build side chains or fuse new ring systems. This stepwise and controlled functionalization is instrumental in the construction of polysubstituted pyridine derivatives, which are common motifs in pharmaceuticals and agrochemicals.

A plausible synthetic route to this compound can be inferred from the preparation of related compounds. For example, the synthesis of 2-bromo-5-formylpyridine has been achieved via a Grignard reaction of 2,5-dibromopyridine (B19318) with a suitable magnesium reagent followed by formylation with N,N-dimethylformamide (DMF) google.com. A similar strategy could be envisioned where a bromo-iodo-pyridine precursor is used.

Role as a Precursor for Ligands in Organometallic Chemistry and Catalysis

The pyridine nitrogen and the potential for introducing various donor atoms through modification of the aldehyde and halogen substituents make this compound an attractive precursor for the synthesis of novel ligands for organometallic chemistry and catalysis. The aldehyde can be converted into a variety of coordinating groups, such as imines, amines, or phosphines.

For example, condensation of this compound with a chiral amine can generate a chiral imine ligand. Subsequent coordination to a metal center could yield a catalyst for asymmetric synthesis. The bromo and iodo substituents can be retained to study their electronic influence on the catalytic activity or can be replaced by other functional groups to fine-tune the ligand's steric and electronic properties. The synthesis of new heterocyclic compounds based on pyrazolopyridine scaffolds has been shown to have potential neuroprotective effects, highlighting the importance of pyridine-based structures in medicinal chemistry and, by extension, the value of versatile precursors like this compound nih.gov.

The following table illustrates potential ligand types that can be synthesized from this compound:

| Ligand Type | Synthetic Transformation of Aldehyde | Potential Coordinating Atoms |

| Imine | Condensation with a primary amine | N, N |

| Amine | Reductive amination | N, N |

| Alcohol | Reduction | N, O |

| Phosphine (B1218219) | Reaction with a phosphine-containing reagent | N, P |

Integration into Convergent and Divergent Synthetic Strategies for Natural Products and Analogues

In a divergent synthesis, this compound can serve as a common intermediate that is elaborated into a library of related compounds. For instance, selective reaction at the 5-position (iodine) with a variety of coupling partners can generate a series of 2-bromo-5-substituted nicotinaldehydes. Each of these intermediates can then be subjected to a range of reactions at the 2-position (bromine) and the aldehyde group to create a diverse set of molecules for biological screening. The synthesis of pyrimidine-based heterocyclic compounds has demonstrated the utility of such approaches in generating compounds with anti-proliferative activity mdpi.com.

Development of Novel Methodologies Facilitated by the Unique Reactivity of this compound

The distinct electronic environment of the pyridine ring, coupled with the presence of two different halogen atoms and an aldehyde, provides a unique platform for the development and exploration of new synthetic methodologies. The selective activation of either the C-Br or C-I bond under different catalytic conditions is a subject of ongoing research in organic synthesis.

For example, the development of new palladium catalysts with specific ligands could allow for the reversal of the typical reactivity, enabling selective coupling at the C-Br bond in the presence of the C-I bond. Furthermore, the interplay between the aldehyde group and the halogen atoms can lead to novel tandem or cascade reactions, where an initial transformation at one site triggers a subsequent reaction at another. The investigation of cross-coupling reactions of halogenated heterocycles, such as 5-bromo-1,2,3-triazine, has demonstrated the potential for discovering efficient and selective transformations uzh.ch.

The following table summarizes the differential reactivity that can be exploited in methodological studies:

| Reaction Type | Position of Primary Reactivity | Typical Catalyst/Reagent |

| Suzuki Coupling | 5-position (Iodine) | Pd(PPh₃)₄ / Base |

| Sonogashira Coupling | 5-position (Iodine) | PdCl₂(PPh₃)₂ / CuI / Base |

| Stille Coupling | 5-position (Iodine) | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | 2-position (Bromine) | Pd catalyst / Ligand / Base |

| Grignard Exchange | 2-position (Bromine) | i-PrMgCl |

Future Directions and Emerging Research Avenues for 2 Bromo 5 Iodonicotinaldehyde

Development of More Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a major driving force in modern synthetic chemistry. Future research concerning 2-bromo-5-iodonicotinaldehyde will undoubtedly focus on developing greener and more sustainable synthetic routes.

Current synthetic approaches to halogenated pyridines often rely on multi-step procedures that may involve harsh reagents and generate significant waste. ijssst.info Future methodologies will likely move towards more atom-economical and environmentally friendly alternatives. One promising avenue is the adoption of green chemistry principles, such as the use of less hazardous solvents and reagents. For instance, the oxidation of aromatic aldehydes to carboxylic acids, a potential transformation for this compound, can be achieved using hydrogen peroxide in greener solvents like acetonitrile (B52724) under arc discharge, avoiding the use of heavy metals. Another approach involves microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption, as demonstrated in the one-pot, four-component synthesis of novel pyridine (B92270) derivatives. nih.govacs.org

Furthermore, the development of catalytic methods for the direct and selective halogenation of pyridine precursors could provide a more sustainable route to this compound. Indole-catalyzed position-selective halogenation of aromatics offers an environmentally benign protocol that could be adapted for this purpose. rsc.org Additionally, catalytic fractionation of biomass followed by ozonolysis presents an innovative strategy for producing aromatic aldehydes from renewable resources, a concept that could inspire novel bio-based routes to precursors of functionalized pyridines. rsc.org

| Green Chemistry Approach | Potential Application to this compound Synthesis | Reference |

| Microwave-assisted synthesis | Reduction of reaction times and energy consumption in synthetic steps. | nih.govacs.org |

| Use of greener oxidants | Employing H₂O₂ for oxidation reactions, minimizing heavy metal waste. | |

| Catalytic halogenation | Development of selective and efficient catalytic systems for direct halogenation. | rsc.org |

| Bio-based feedstocks | Exploration of renewable resources for the synthesis of pyridine precursors. | rsc.org |

Exploration of Unconventional Reactivity Modes and Catalytic Transformations

The presence of two different halogen atoms (bromine and iodine) at positions 2 and 5, respectively, imparts unique reactivity to this compound, opening avenues for selective and unconventional transformations. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.

Future research will likely focus on exploiting this reactivity difference to achieve highly selective and diverse molecular architectures. For example, selective Suzuki-Miyaura cross-coupling reactions can be performed on dihalogenated pyridines, where the reaction can be directed to a specific halogen site under ligand control. nih.gov This allows for the stepwise introduction of different aryl or alkyl groups. The development of novel ligands and catalytic systems will be crucial for enhancing this selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have shown promise in promoting cross-coupling at less reactive positions of dichloropyridines. nih.gov

Beyond traditional cross-coupling, the exploration of unconventional reactivity, such as photochemical organocatalytic functionalization, presents an exciting frontier. acs.org Such methods could enable the introduction of various functional groups at specific positions on the pyridine ring under mild conditions. The generation of pyridinyl radicals through single-electron transfer processes can lead to novel bond formations that are not accessible through conventional methods. acs.org

| Catalytic Transformation | Potential Application to this compound | Key Research Findings | Reference |

| Selective Cross-Coupling | Stepwise functionalization of the bromo and iodo positions. | Ligand-controlled selectivity in dihalogenated pyridines. | nih.gov |

| Photochemical Functionalization | Introduction of novel functional groups via radical intermediates. | C4-regioselectivity in radical trapping with N-aminopyridinium salts. | acs.org |

| Dehalogenation | Selective removal of one or both halogen atoms. | In-situ hydrogen generation for dehalogenation of halogenated pyridines. | google.com |

Application in Supramolecular Chemistry and Self-Assembly Processes

The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor or a ligand for metal coordination, making it an attractive component for supramolecular chemistry and the design of self-assembling systems. The aldehyde group can also participate in dynamic covalent chemistry, further expanding its potential in this field.

Future research could explore the use of this compound and its derivatives in the construction of complex supramolecular architectures such as metallomacrocycles and coordination polymers. rsc.org The specific substitution pattern of the molecule can influence the geometry and properties of the resulting assemblies. Pyridine-amide based ligands, for instance, have been shown to form a variety of discrete molecular assemblies with applications dependent on their architecture. rsc.org

The ability of pyridine derivatives to participate in self-assembly processes can lead to the formation of functional materials. For example, helical pyridine-pyridazine oligomers have been shown to self-assemble into supramolecular nanochannels capable of ion recognition and transport. nih.gov By incorporating this compound into similar oligomeric structures, it may be possible to create novel materials with tailored properties for applications in sensing, catalysis, or separations. The study of reflectin-derived peptides, which undergo hierarchical self-assembly to form optical materials, provides inspiration for how small organic molecules can be designed to create functional supramolecular structures. ethz.ch

Advanced Catalyst Development for Highly Selective Transformations Involving this compound

The development of highly efficient and selective catalysts is paramount for unlocking the full synthetic potential of this compound. Future research in this area will likely focus on several key aspects.

Ligand Design: The design of novel ligands that can precisely control the regioselectivity of cross-coupling reactions will be a major focus. This includes the development of ligands that can differentiate between the bromo and iodo substituents, as well as control the site of reaction on the pyridine ring. nih.gov

Nanocatalysis: The use of palladium nanoparticles as catalysts for cross-coupling reactions is a growing area of interest. youtube.com These catalysts can offer high activity and stability, and their properties can be tuned by controlling their size, shape, and support material. Future work could involve developing specific nanoparticle catalysts for the selective transformation of this compound.

Biocatalysis and Combined Catalysis: The integration of biocatalysis with traditional chemical catalysis offers a powerful approach for developing sustainable and highly selective synthetic methods. Enzymes could be used for specific transformations on the aldehyde group or for the enantioselective functionalization of the molecule. Combining enzyme-based catalysis with chemocatalysis in water-based micellar systems is a promising future direction. youtube.com

High-Valent Metal Catalysis: Exploring the use of high-valent metal catalysts, such as bismuth, could open up new avenues for reactivity. High-valent bismuth redox catalysis has been shown to be effective in carbon-heteroatom bond-forming reactions. youtube.com

| Catalyst Development Area | Future Research Focus for this compound | Reference |

| Ligand Design | Creating ligands for enhanced regioselectivity in cross-coupling. | nih.gov |

| Nanocatalysis | Developing palladium nanoparticle catalysts for efficient transformations. | youtube.com |

| Biocatalysis | Utilizing enzymes for selective modifications. | youtube.com |

| High-Valent Metal Catalysis | Exploring novel reactivity with catalysts like bismuth. | youtube.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.